2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide
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Overview
Description
2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a complex organic compound with the molecular formula C24H18BrNO4. This compound is characterized by the presence of a bromine atom, an ethoxyphenyl group, and a chromenyl moiety, making it a unique and versatile molecule in various fields of scientific research .
Preparation Methods
The synthesis of 2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves several steps. One common method starts with the preparation of 2-bromo-1-(4-ethoxyphenyl)ethanone, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: The chromenyl moiety can participate in cyclization reactions to form more complex structures
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide can be compared with other similar compounds, such as:
Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar in structure but with a fluorine atom instead of an ethoxy group.
2-Bromo-N-(3,4-dimethylphenyl)benzamide: Contains dimethyl groups instead of an ethoxyphenyl group.
Benzamide, 2-bromo-N-(-4-chlorophenyl)-N-hydroxy: Features a chlorophenyl group and a hydroxy group.
Properties
Molecular Formula |
C24H18BrNO4 |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide |
InChI |
InChI=1S/C24H18BrNO4/c1-2-29-17-10-7-15(8-11-17)22-14-21(27)19-12-9-16(13-23(19)30-22)26-24(28)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3,(H,26,28) |
InChI Key |
LMQPNJINHVGIKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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